molecular formula C19H16ClFN6O2 B2406048 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1396767-77-3

2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No.: B2406048
CAS No.: 1396767-77-3
M. Wt: 414.83
InChI Key: PIVRTWDHTKGJLG-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is an interesting organic compound that has gained attention in various scientific fields. It features a complex structure composed of chloro, fluoro, pyrrolidine, and tetrazole moieties, making it versatile in a range of reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves several key steps. Initially, a precursor, such as 2-chloro-4-fluorobenzoic acid, undergoes a series of functional group transformations. The introduction of the tetrazole ring is often achieved through the [2+3] cycloaddition reaction of an azide with a nitrile derivative. Pyrrolidine-1-carbonyl is then introduced via an amide coupling reaction.

Industrial Production Methods: On an industrial scale, the production is optimized for efficiency and yield. This may involve the use of continuous flow reactors for better control over reaction conditions, enhancing product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Substitution reactions: Halogen atoms in the aromatic rings are prone to nucleophilic substitution.

  • Oxidation and Reduction: The pyrrolidine and benzamide moieties can participate in redox reactions under suitable conditions.

  • Cyclization reactions: The tetrazole ring allows for potential cycloaddition reactions.

Common Reagents and Conditions:

  • Nucleophiles like alkoxides for substitution reactions.

  • Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride for redox reactions.

  • Solvents such as acetonitrile and catalysts like palladium for cyclization reactions.

Major Products: The reactions generally yield derivatives with modifications on the aromatic rings or the tetrazole moiety, producing a wide array of functionalized benzamides and related compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide finds applications across various domains:

  • Chemistry: Used in synthesis pathways as an intermediate for more complex molecules.

  • Biology: Potentially involved in studies related to enzyme inhibition or receptor binding due to its multifaceted structure.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Serves as a precursor in the synthesis of dyes, polymers, and agrochemicals.

Mechanism of Action

Comparison with Other Compounds: 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be compared to other similar compounds such as:

  • 2-chloro-4-fluoro-N-phenylbenzamide: : Lacks the tetrazole and pyrrolidine moieties, resulting in different reactivity and biological properties.

  • N-(4-(2H-tetrazol-2-yl)phenyl)benzamide: : Similar in structure but lacks the chloro and fluoro groups, affecting its chemical behavior and applications.

Comparison with Similar Compounds

  • 2-chloro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide

  • 4-fluoro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide

  • Pyrrolidine-1-carbonyl derivatives of benzamides

That’s a detailed dive into your requested compound—an interesting piece of chemistry, I’d say.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRTWDHTKGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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